2-(Diethoxymethyl)pent-1-ene

Description

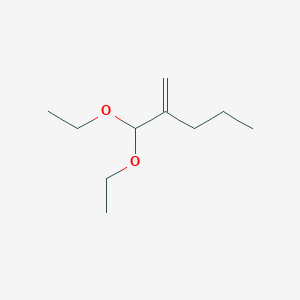

2-(Diethoxymethyl)pent-1-ene is an organooxygen compound characterized by a pent-1-ene backbone substituted with a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the second carbon. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cyclopropanation and nucleophilic addition reactions . The diethoxymethyl group acts as an electron-donating substituent, enhancing the reactivity of the alkene moiety while providing steric bulk that influences stereochemical outcomes in reactions . Its applications span pharmaceuticals, agrochemicals, and materials science, though its specific biological activities remain understudied compared to analogs.

Properties

CAS No. |

112332-00-0 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-(diethoxymethyl)pent-1-ene |

InChI |

InChI=1S/C10H20O2/c1-5-8-9(4)10(11-6-2)12-7-3/h10H,4-8H2,1-3H3 |

InChI Key |

CHZZCWHLZIBKHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C)C(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)pent-1-ene can be achieved through various methods. One common approach involves the reaction of pent-1-ene with diethoxymethane in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through the addition of the diethoxymethyl group to the pentene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)pent-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Saturated alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethoxymethyl)pent-1-ene finds applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)pent-1-ene involves its interaction with molecular targets through its double bond and diethoxymethyl group. The compound can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of various intermediates and products. The diethoxymethyl group can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical behavior and applications of 2-(diethoxymethyl)pent-1-ene can be contextualized by comparing it to compounds with analogous structures. Key comparisons focus on substituent type, chain length, and functional group positioning.

Substituent Effects: Ethoxy vs. Methoxy Groups

- 4,4-Dimethoxy-2-methylbut-1-ene : Replacing ethoxy with methoxy groups reduces steric bulk and increases electrophilicity due to smaller methoxy substituents. This compound exhibits faster reaction kinetics in nucleophilic additions but lower thermal stability compared to its ethoxy counterpart .

- 4,4-Diethoxy-2-methylpent-1-ene : The extended carbon chain (pent-1-ene vs. but-1-ene) enhances hydrophobicity and alters regioselectivity in cycloaddition reactions. The additional methyl group further increases steric hindrance, reducing reaction yields in some catalytic processes .

Positional Isomerism and Functional Group Impact

- 3-Methoxypent-1-ene : The methoxy group at the third carbon diminishes alkene reactivity due to reduced conjugation with the double bond. This compound shows lower diastereoselectivity in cyclopropanation compared to this compound .

- 2-(Bromomethyl)pent-1-ene: Substituting the diethoxymethyl group with a bromomethyl group (-CH₂Br) drastically increases electrophilicity, making it prone to nucleophilic substitution.

Saturated vs. Unsaturated Analogs

- 4,4-Diethoxy-2-methylbutane : The saturated backbone eliminates alkene reactivity, rendering it inert in cycloaddition or electrophilic addition reactions. This compound is primarily used as a solvent or stabilizer rather than a synthetic intermediate .

Data Table: Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Steric and Electronic Effects : The diethoxymethyl group in this compound enhances transition-state stabilization in copper-catalyzed cyclopropanation, achieving >80% diastereomeric excess under optimized conditions . Methoxy analogs, while reactive, often require lower temperatures to avoid side reactions .

- Solubility and Bioactivity: Ethoxy groups improve solubility in nonpolar solvents compared to methoxy derivatives, though neither exhibits significant bioactivity in preliminary assays .

- Thermal Stability : Saturated analogs like 4,4-diethoxy-2-methylbutane decompose above 200°C, whereas unsaturated derivatives (e.g., this compound) undergo polymerization at elevated temperatures unless stabilized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.